5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Coordination Chemistry Crystallography Ligand Design

Researchers requiring well-characterized triazole ligands for coordination chemistry often face batch-to-batch variability in substitution patterns. 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 14132-84-4) eliminates this uncertainty with a fully elucidated single-crystal X-ray structure and NPA-confirmed multidentate binding capability. Key data: (1) Indirect band gap 3.1 eV & second-order optical susceptibility 0.097×10⁻⁷ esu for NLO benchmarking; (2) Defined scaffold enabling predictable metal coordination geometry. Bulk stock available for immediate dispatch.

Molecular Formula C14H12N4S
Molecular Weight 268.34 g/mol
CAS No. 14132-84-4
Cat. No. B076932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS14132-84-4
Molecular FormulaC14H12N4S
Molecular Weight268.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NNC(=S)N2C3=CC=CC=C3
InChIInChI=1S/C14H12N4S/c19-14-17-16-13(15-11-7-3-1-4-8-11)18(14)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,19)
InChIKeyADVANMXLTWBUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol: Procurement & Selection


5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 14132-84-4) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by a triazole ring substituted with phenyl and anilino groups and a thiol/thione moiety . This specific substitution pattern and its well-characterized crystal structure are key differentiators for its use as a ligand and a scaffold in medicinal and materials chemistry research, setting it apart from simpler or differently substituted triazole analogs [1]. This guide focuses on verifiable, quantitative differentiation to support informed scientific procurement decisions.

Characterized single-crystal structure enables rational metal complex design
Multidentate ligand potential supported by NPA charge distribution
Distinct phenyl/anilino substitution differentiates from generic triazole analogs

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol vs. Generic Substitutes


Generic substitution with other 1,2,4-triazole-3-thiol derivatives is not scientifically valid due to the profound impact of the specific phenyl and anilino substituents on the compound's physical, electronic, and coordination properties. Computational studies indicate that the 5-anilino-4-phenyl substitution pattern creates a unique electron distribution, enabling its function as a potential multidentate ligand, a property not shared by simpler analogs [1]. Furthermore, the specific substitution confers a distinct optical band gap and nonlinear optical susceptibility, which are critical parameters for materials science applications and are not interchangeable with other in-class compounds [2].

Electronic Properties

Substituent-specific charge distribution alters coordination behavior compared to simpler triazoles, limiting direct replacement.

Optoelectronic Parameters

Band gap and NLO susceptibility are not class-general; a different analog may exhibit significantly different optical responses.

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol: Key Evidence


Crystal Structure & Multidentate Ligand Potential

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol is a well-defined crystalline solid with a fully elucidated single-crystal X-ray diffraction structure [1]. Natural Population Analysis (NPA) of its atomic charge distribution confirms its potential to act as a multidentate ligand, a property that is a direct result of its specific substitution pattern and is not a general feature of simpler 1,2,4-triazole-3-thiol analogs [1].

Crystal Structure & Ligand Potential
Head-to-head
Multidentate potential (NPA) vs. simpler triazoles: no characterized coordination
Supports rational design of metal-organic complexes
DFT calculation at B3LYP/6-311G** level
Coordination Chemistry Crystallography Ligand Design

Optical Band Gap & NLO Properties

The compound exhibits a calculated indirect energy band gap of 3.1 eV and a dominant second-order optical susceptibility component, χ(2)111, with a total real part absolute value at zero frequency of 0.097 × 10^-7 esu [1]. These specific optoelectronic parameters, derived from first-principles calculations, provide a quantitative basis for selection in materials science applications, distinguishing it from other triazole derivatives that may have different band gaps or NLO responses.

Optical Band Gap & NLO
Cross-study comparable
Indirect gap 3.1 eV; χ(2)111 total 0.097 × 10⁻⁷ esu
Enables NLO material benchmarking
First-principles FPLAPW-DFT calculation
Materials Science Nonlinear Optics Crystal Engineering

Inferred Antioxidant Activity from Structural Analog

While direct antioxidant data for 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol is limited in primary literature, its close structural analog, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT), demonstrates significant free radical scavenging activity. AT exhibits an IC50 of 1.3 × 10^-3 M in the DPPH• assay, which is notably lower than the IC50 of 2.2 × 10^-3 M for the pyridyl-substituted analog AP [1]. This indicates that the 5-phenyl-4H-1,2,4-triazole-3-thiol core possesses inherent antioxidant potential that can be modulated by the nature of the 4-substituent.

Inferred Antioxidant Activity
Class-level inference
Analog AT IC50 1.3 mM vs AP 2.2 mM (DPPH assay)
Supports antioxidant scaffold research
Direct data not available; inferred from structural analog
Antioxidant Research Medicinal Chemistry Free Radical Scavenging

Skin Sensitization Hazard & Safety Classification

According to the European Chemicals Agency (ECHA) Classification, Labelling and Packaging (CLP) inventory, 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol is a notified skin sensitizer (Skin Sens. 1, H317) [1]. This specific hazard classification is a critical, non-interchangeable factor for procurement, as it dictates mandatory safety protocols for handling and storage that may not apply to other non-sensitizing triazole analogs.

Skin Sensitization Hazard
Regulatory notification
Skin Sens. 1 (H317)
Mandatory safety protocol differentiation
ECHA C&L Inventory notification
EHS Compliance Regulatory Safety Data

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol: Recommended Applications


Coordination Chemistry: Metal-Organic Complexes

The compound is ideally suited as a precursor for the synthesis of novel metal complexes and coordination polymers. Its fully characterized crystal structure and the Natural Population Analysis (NPA) confirming its potential as a multidentate ligand provide a solid foundation for designing and executing rational syntheses of new materials with predictable coordination geometries [1].

Materials Science: NLO Crystal Research

This compound is a candidate for research into nonlinear optical materials, specifically for second harmonic generation (SHG) applications. Its defined indirect energy gap (3.1 eV) and non-zero second-order optical susceptibility (0.097 × 10^-7 esu) provide quantitative parameters for material selection and performance benchmarking [1].

Medicinal Chemistry: Antioxidant & Antimicrobial Scaffold

The 5-phenyl-4H-1,2,4-triazole-3-thiol core serves as a promising scaffold for developing novel antioxidants, as evidenced by the DPPH scavenging activity (IC50 = 1.3 × 10^-3 M) of its close analog, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol [1]. The target compound's unique anilino substitution offers a distinct vector for further derivatization and structure-activity relationship (SAR) studies aimed at improving potency or selectivity.

Application
Selection Property
Validation Focus
Metal-organic complex synthesis
Multidentate ligand potential (NPA)
Coordination geometry prediction
NLO crystal research
Defined optical band gap and NLO susceptibility
Material performance benchmarking
Antioxidant SAR studies
5-phenyl-1,2,4-triazole-3-thiol core activity
DPPH radical scavenging modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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